![molecular formula C9H8O5 B123838 Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate CAS No. 116119-01-8](/img/structure/B123838.png)
Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate
Übersicht
Beschreibung
Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate is a chemical compound with the molecular formula C9H8O5 . It is also known by other names such as methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate and 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester .
Molecular Structure Analysis
The molecular structure of Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate consists of a benzodioxole core with a hydroxy group at the 7th position and a methoxy carboxylate group at the 5th position . The InChI string for this compound isInChI=1S/C9H8O5/c1-12-9(11)5-2-6(10)8-7(3-5)13-4-14-8/h2-3,10H,4H2,1H3 . Physical And Chemical Properties Analysis
Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate has a molecular weight of 196.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 196.03717335 g/mol . The topological polar surface area is 65 Ų .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzodioxole derivatives, including compounds similar to Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate, have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown varying degrees of cytotoxic activity against different cancer cell lines, such as cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells . The research indicates that certain benzodioxole compounds can induce cell cycle arrest and reduce cancer cell secretions, suggesting a promising avenue for the development of new anticancer medications.
Antioxidant Properties
Some benzodioxole derivatives exhibit moderate antioxidant activity. This property is significant because antioxidants can neutralize free radicals, which are harmful compounds in the body that can damage cells and contribute to chronic diseases, including cancer . The antioxidant potential of these compounds is compared with known antioxidants like Trolox, providing a benchmark for their efficacy.
Metal–Organic Frameworks (MOFs)
Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate-related compounds have been utilized in the synthesis of metal–organic frameworks (MOFs). These MOFs have diverse applications, including gas storage, separation, and catalysis. The dioxole functionalization of MOFs can significantly alter their physical properties, such as thermal stability and gas sorption capabilities .
Drug Formulation
The compound has been used in the preparation of in vivo formulations. For instance, it can be dissolved in solvents like DMSO and combined with other agents like PEG300, Tween 80, or corn oil to create a formulation suitable for biological studies . This application is crucial for drug development and pharmacokinetic studies.
Synthetic Chemistry
Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate serves as a building block in synthetic chemistry. It can be incorporated into various molecular structures, leading to the creation of novel compounds with potential therapeutic applications .
Eigenschaften
IUPAC Name |
methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-12-9(11)5-2-6(10)8-7(3-5)13-4-14-8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGPEDRDUUKPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B123755.png)
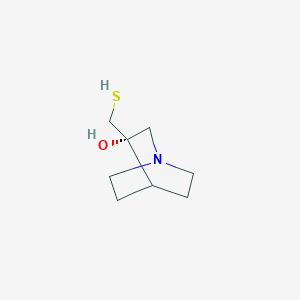

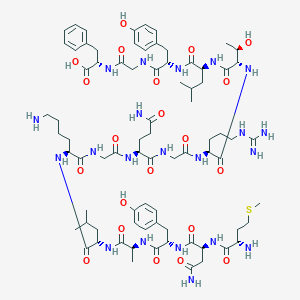
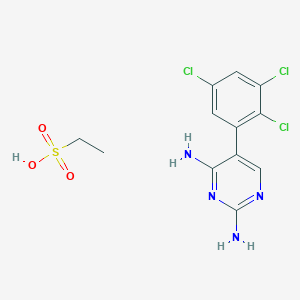
![Benzyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyethyl]-dimethylazanium;iodide](/img/structure/B123772.png)

![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-(2-oxopropyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B123775.png)


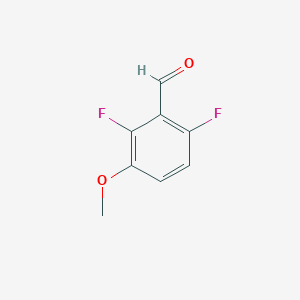
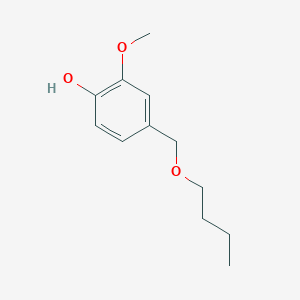
![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)
